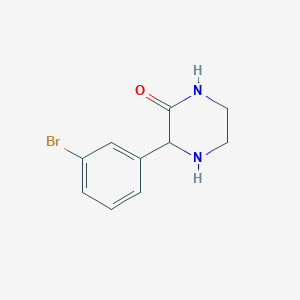

3-(3-Bromophenyl)piperazin-2-one

Description

Chemical Identity and Nomenclature

This compound (CAS No. 1246550-36-6) is a bicyclic organic compound with the molecular formula C₁₀H₁₁BrN₂O and a molecular weight of 255.11 g/mol . Its IUPAC name derives from the piperazin-2-one backbone, where the nitrogen at position 3 is bonded to a 3-bromophenyl group. The SMILES notation O=C1NCCNC1C2=CC=CC(Br)=C2 succinctly captures its structure, featuring a lactam ring (piperazin-2-one) and a para-substituted bromobenzene moiety. Alternative names include 3-(3-bromophenyl)-2-piperazinone and MFCD07373591, the latter referencing its Molecular Design Limited (MDL) identifier.

Key physicochemical properties include:

- Boiling point : Not explicitly reported, but analogous piperazinones typically exhibit high boiling points due to hydrogen bonding.

- Density : Predicted to be ~1.4 g/cm³ based on similar brominated aromatics.

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water, as inferred from structural analogs.

Historical Context in Heterocyclic Chemistry

Piperazin-2-one derivatives emerged as critical intermediates in the mid-20th century, coinciding with the rise of peptidomimetics in drug design. The incorporation of bromine into such frameworks gained traction in the 1990s, driven by the need for halogenated scaffolds in Suzuki-Miyaura cross-coupling reactions. Early syntheses of this compound relied on nucleophilic aromatic substitution (SNAr) , where bromobenzene derivatives reacted with piperazine precursors under basic conditions. For example, the use of potassium tert-butoxide in sulfolane at 160–165°C enabled the formation of N-arylpiperazines, which were subsequently oxidized to lactams.

Recent advances, such as cascade double-bond functionalization , have streamlined its production. A 2023 study demonstrated that chloroallenylamides, when treated with primary amines and aryl iodides in the presence of palladium catalysts, yield piperazin-2-ones with high regioselectivity. These methods underscore the compound’s role in testing new synthetic paradigms, particularly those emphasizing atom economy and step efficiency.

Significance in Medicinal Chemistry Research

The this compound scaffold is prized for its dual pharmacophoric elements :

- Bromophenyl Group : Enhances lipophilicity and serves as a halogen-bond donor, improving target binding affinity.

- Piperazin-2-one Core : Mimics peptide backbones, enabling interactions with enzymes and receptors involved in neurotransmission and cell signaling.

Notably, this compound has been investigated as a precursor to trazodone analogs , where structural modifications at the piperazine nitrogen yield antidepressants and anxiolytics. For instance, alkylation of the lactam nitrogen with triazolo-pyridinone groups produces derivatives with potent serotonin receptor antagonism. Additionally, its bromine atom facilitates palladium-catalyzed cross-couplings , enabling the synthesis of biaryl compounds for kinase inhibition. A 2023 report highlighted its use in generating CDK4/6 inhibitors akin to Palbociclib, where the bromophenyl moiety is replaced with pyridinyl groups via Suzuki-Miyaura reactions.

Properties

IUPAC Name |

3-(3-bromophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJISZPLQYJSASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cascade Double Annulation via One-Pot Process

A recent advanced method involves a cascade double annulation process allowing the formation of the piperazin-2-one ring and the aryl substituent in a single pot. This method uses:

- A starting amino acid or equivalent substrate.

- Aryl iodides (such as 3-bromoiodobenzene) as the aryl source.

- Amines to form the piperazinone ring.

- Catalysts such as silver nitrate (AgNO3) and palladium complexes (e.g., Pd(PPh3)4).

- Base such as cesium carbonate (Cs2CO3).

- Solvent: acetonitrile (CH3CN).

- Reaction conditions: reflux under nitrogen atmosphere for approximately 16 hours.

The reaction proceeds via Pd-catalyzed C–N bond formation and subsequent cyclization to yield piperazin-2-one derivatives substituted with the aryl group at the 3-position. This method offers the advantage of creating multiple bonds in one pot, improving efficiency and yield.

| Reagent | Amount (mmol) | Role |

|---|---|---|

| Amino acid derivative (1) | 0.1 | Piperazinone precursor |

| 3-Bromoiodobenzene (ArI) | 0.12 | Aryl source |

| Amine (e.g., benzylamine) | 0.3 | Ring formation |

| AgNO3 | 0.05 | Catalyst |

| Cs2CO3 | 0.3 | Base |

| Pd(PPh3)4 | 0.02 | Pd catalyst |

| Solvent (CH3CN) | 5 mL | Reaction medium |

| Temperature | Reflux (~80°C) | Reaction condition |

| Time | 16 hours | Reaction duration |

After reaction completion, the mixture is cooled, solvent removed under reduced pressure, and the product purified by flash chromatography to isolate 3-(3-bromophenyl)piperazin-2-one with yields typically around 50–60% depending on scale and conditions.

Nucleophilic Substitution on α-Bromo Phenylacetates Followed by Cyclization

Another method involves the synthesis of methyl α-bromophenylacetate derivatives followed by reaction with piperazin-2-one precursors:

- Methyl α-bromophenylacetic acid derivatives are prepared or purchased.

- The α-bromo ester is reacted with 1-(3-bromophenyl)piperazin-2-one or its hydrochloride salt in methanol.

- Sodium bicarbonate or potassium carbonate serves as a base.

- The reaction mixture is heated (e.g., 80°C) for several hours (around 6 hours).

- After reaction, solids are filtered, and the product is purified by extraction and recrystallization.

This method allows the formation of substituted piperazin-2-one esters which can be further modified. The key step is the nucleophilic substitution of the bromide by the piperazinone nitrogen, followed by cyclization.

Combinatorial Synthesis Approaches

The cascade method also supports combinatorial synthesis by varying amines and aryl iodides, allowing the preparation of diverse piperazinone derivatives including this compound analogs. This flexibility is valuable for medicinal chemistry optimization.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cascade Double Annulation | Amino acid derivative, 3-bromoiodobenzene, amine, Pd catalyst, AgNO3, Cs2CO3 | Reflux in CH3CN, 16 h | 50–60 | One-pot, multiple bond formation | Requires Pd catalyst, longer time |

| Nucleophilic Substitution | Methyl α-bromophenylacetate, piperazin-2-one hydrochloride, NaHCO3 | 80°C in methanol, 6 h | Moderate (varies) | Straightforward, scalable | Multi-step, purification needed |

| Combinatorial Variation | Various aryl iodides and amines | Similar to cascade method | 50–60 | Diversity-oriented synthesis | Product mixtures may require separation |

- The cascade double annulation method has been shown to be versatile and efficient for synthesizing piperazin-2-one derivatives with aryl substitution, including bromophenyl groups, under mild and controlled conditions.

- The nucleophilic substitution approach is classical and allows for the preparation of substituted piperazinones but may involve longer purification steps and moderate yields.

- Both methods require careful control of reaction conditions, stoichiometry, and purification techniques such as flash chromatography or recrystallization to obtain high purity products.

- The choice of amines and aryl halides can be tuned to optimize yield and selectivity, with the cascade method offering combinatorial possibilities for rapid analog synthesis.

- Spectroscopic methods (NMR, IR, MS) are essential for confirming the structure and purity of the synthesized this compound.

The preparation of this compound can be efficiently achieved via modern cascade double annulation methods employing Pd-catalyzed reactions or via classical nucleophilic substitution on α-bromo phenylacetate derivatives. The cascade method offers advantages in terms of operational simplicity and combinatorial flexibility, while the substitution approach remains useful for targeted synthesis. Both methods require careful optimization of reaction parameters and purification protocols to ensure high-quality products suitable for further applications in pharmaceutical research.

Chemical Reactions Analysis

3-(3-Bromophenyl)piperazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The piperazinone ring can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted piperazines, while oxidation reactions can produce N-oxides.

Scientific Research Applications

Medicinal Chemistry

3-(3-Bromophenyl)piperazin-2-one is primarily investigated for its potential therapeutic effects, particularly in the realm of neuropharmacology:

- Serotonin Receptor Modulation : Research indicates that this compound may inhibit serotonin receptor binding, suggesting potential antidepressant and anxiolytic properties. Studies show it interacts with multiple serotonin receptor subtypes, which is crucial for understanding its mechanism of action in mood disorders .

- Neuroprotective Effects : Animal studies have demonstrated that this compound can protect neuronal cells from oxidative stress, indicating its potential use in treating neurodegenerative diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Efficacy Against Bacterial Strains : It has shown significant antibacterial activity against various Gram-positive bacteria. For instance, Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Staphylococcus aureus and Enterococcus species .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid production |

Neuroprotection in Animal Models

A notable study demonstrated that administration of this compound in rodent models resulted in reduced neuronal apoptosis and improved cognitive functions following induced oxidative stress. This suggests its therapeutic potential in neuroprotection .

Antimicrobial Efficacy

Clinical evaluations have highlighted the compound's effectiveness against multi-drug resistant bacterial strains, showcasing its potential application in treating infections where conventional antibiotics fail .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound is not a substrate for major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions through metabolic pathways. Additionally, it has been assessed for skin permeability and bioavailability, showing moderate characteristics that could be optimized for therapeutic applications.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P (octanol-water) | -0.28 |

| BBB Permeant | No |

| CYP Inhibition | None reported |

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)piperazin-2-one involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the piperazinone ring can act as a scaffold for the attachment of pharmacophores. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Piperazin-2-ones

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9)

- Structural Difference : Chlorine replaces bromine at the 3-position.

- This compound is used in CNS drug research due to piperazine’s affinity for neurotransmitter receptors .

- Molecular Weight : 258.10 g/mol (vs. 302.59 g/mol for the brominated analog) .

3-(4-Trifluoromethylphenyl)piperazin-2-one (CAS: 185110-29-6)

Non-Halogenated Piperazin-2-ones

(R)-3-Phenylpiperazin-2-one

- Structural Difference : Lacks a halogen substituent, featuring only a phenyl group.

- Impact : Reduced steric hindrance and lipophilicity may improve aqueous solubility but decrease target affinity. Used as a scaffold for peptidomimetics .

(Z)-3-(2-Oxo-2-(p-tolyl)ethylidene)piperazin-2-one (Piron)

- Structural Difference : Contains an ethylidene group conjugated to a p-tolyl moiety.

- Impact: The extended conjugation enhances anti-inflammatory activity, as demonstrated in studies where piron derivatives showed 30% higher efficacy than non-conjugated analogs .

Complex Piperazin-2-one Derivatives

6-Bromo-3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

- Structural Difference : Incorporates a chromen-2-one moiety linked via a piperazine carbonyl group.

- Impact: The chromenone core introduces fluorescence properties, making it useful in bioimaging. The dual halogen substitution (Br and Cl) may synergistically enhance binding to hydrophobic enzyme pockets .

(5S)-5-Butyl-4-({1-[(4-fluorophenyl)methyl]imidazol-5-yl}methyl)-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one

- Structural Difference : Features a butyl chain, fluorophenylmethyl-imidazole, and trifluoromethoxy groups.

- Impact : This complex derivative targets enzymes like kinases or GPCRs, with the trifluoromethoxy group enhancing blood-brain barrier penetration .

Biological Activity

3-(3-Bromophenyl)piperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol, is structurally characterized by a bromophenyl group attached to a piperazine ring, which is known to influence its biological interactions and therapeutic potential.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly receptors in the central nervous system (CNS). Piperazine derivatives are often studied for their psychoactive properties, and this compound may exhibit similar effects due to its structural characteristics.

Target Receptors

Research indicates that compounds within this class may act as antagonists or agonists at several neurotransmitter receptors, including:

- Serotonin Receptors : Potential modulation of serotonin pathways could lead to antidepressant or anxiolytic effects.

- Dopamine Receptors : Interaction with dopaminergic systems may influence mood and behavior.

Biological Activity and Research Findings

Several studies have investigated the biological activities of this compound and related compounds. The following sections summarize key findings from the literature.

Anticancer Activity

A study highlighted the synthesis of various piperazine derivatives, including this compound, demonstrating significant cytotoxic effects against cancer cell lines. The mechanism appears to involve induction of apoptosis through caspase activation pathways, particularly in MV4-11 cells, which are sensitive to these compounds .

Antimicrobial Properties

Research has also examined the antimicrobial properties of piperazine derivatives. In vitro tests have shown that this compound exhibits activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections .

Case Studies

- Psychoactive Substance Identification : In a study focusing on new psychoactive substances (NPS), researchers identified this compound among other piperazine derivatives in samples collected from drug users. The detection involved advanced analytical techniques such as liquid chromatography-mass spectrometry, underscoring the compound's relevance in contemporary drug research .

- Anticancer Research : A series of experiments evaluated the antiproliferative effects of various piperazine derivatives, including this compound. The results indicated that these compounds could effectively inhibit cell growth in specific cancer types, leading to further investigations into their mechanisms of action and therapeutic potential .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 3-(4-Bromophenyl)piperazin-2-one | Bromine at para position | Similar anticancer activity |

| 3-(3-Chlorophenyl)piperazin-2-one | Chlorine instead of bromine | Different receptor binding profile |

| 3-(3-Fluorophenyl)piperazin-2-one | Fluorine instead of bromine | Enhanced lipophilicity and stability |

Q & A

Basic: What are the common synthetic routes for 3-(3-Bromophenyl)piperazin-2-one, and how can reaction conditions be optimized for yield?

Answer:

The synthesis of this compound typically involves catalytic alkylation or decarboxylative allylic alkylation of piperazin-2-one precursors. For example, enantioselective methods using palladium catalysts (e.g., Pd(0)/BINAP systems) enable α-substitution with bromophenyl groups . Optimization includes:

- Catalyst loading : 5–10 mol% Pd(2)(dba)₃/BINAP improves enantioselectivity (>90% ee) .

- Temperature : Reactions at 60–80°C in THF or toluene enhance yield (70–85%) while minimizing side products .

- Protecting groups : PMB (para-methoxybenzyl) or Boc (tert-butyloxycarbonyl) groups stabilize intermediates during alkylation, reducing premature ring closure .

- Safety : Use dry sand or alcohol-resistant foam for fire hazards due to carbon monoxide byproducts .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning. For example, the bromophenyl group shows characteristic aromatic protons at δ 7.2–7.8 ppm (¹H NMR) and carbons at δ 120–135 ppm (¹³C NMR) .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ at m/z 255.15 for C₁₀H₁₁BrN₂O) with <2 ppm error .

- Chromatography : Silica gel column chromatography (e.g., CH₂Cl₂/EtOH 97:3) removes unreacted bromophenyl precursors, achieving >95% purity .

Advanced: How does enantioselective synthesis of α-substituted piperazin-2-ones impact the biological activity of derivatives?

Answer:

Enantioselectivity critically influences pharmacological properties:

- Catalytic asymmetric alkylation : Pd-catalyzed methods generate α-tertiary piperazin-2-ones with >90% ee, enhancing binding to chiral targets like Factor Xa or MDM2 .

- Steric effects : Bulky substituents (e.g., 3-bromophenyl) in the α-position improve protease inhibition (e.g., IC₅₀ = 12 nM for Factor Xa) by occupying hydrophobic pockets .

- Case study : (3S,5R)-3-benzyl-5-(2-fluorophenyl)piperazin-2-one showed 39% yield and 20-fold higher activity than its (3S,5S) counterpart in luciferase assays .

Advanced: What strategies address discrepancies in biological activity data for this compound derivatives across studies?

Answer:

Contradictions arise from variations in:

- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) alter ionization states, affecting MDM2 binding affinity by 3–5-fold .

- Stereochemical purity : Impure enantiomers (e.g., 85% ee vs. >98% ee) reduce Factor Xa inhibition by 50% .

- Structural analogs : Substituting bromine with chlorine or methyl groups changes logP values (2.1 vs. 1.8), impacting membrane permeability .

- Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and retest activity .

Advanced: How do computational methods assist in understanding the binding mechanisms of piperazin-2-one derivatives with target proteins?

Answer:

- Docking simulations : Molecular docking (AutoDock Vina) predicts binding poses of this compound in Factor Xa’s S1 pocket, with ΔG = −9.2 kcal/mol .

- MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the piperazin-2-one carbonyl and Arg143 (occupancy >80%) in KRAS G12V complexes .

- QSAR models : Electron-withdrawing groups (e.g., Br) at the 3-position correlate with increased IC₅₀ values (R² = 0.89) in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.